4-Bromo-2-chloronicotinonitrile
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Overview
Description
4-Bromo-2-chloronicotinonitrile is an organic compound with the molecular formula C6H2BrClN2 and a molecular weight of 217.45 g/mol . It is a white crystalline solid at room temperature and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is primarily used as an intermediate in organic synthesis and has significant applications in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate for synthesizing thienopyridines, which are characteristic ikk beta inhibitors .
Mode of Action
As an intermediate in the synthesis of thienopyridines, it likely interacts with its targets to inhibit the IKK beta pathway .
Biochemical Pathways
4-Bromo-2-chloronicotinonitrile is involved in the synthesis of thienopyridines . Thienopyridines are known to inhibit the IKK beta pathway, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloronicotinonitrile can be synthesized through several methods. One common method involves the reaction of 2-chloronicotinonitrile with bromine or brominating agents . The reaction typically occurs at room temperature and requires an organic solvent such as ethanol or ether . Another method involves a multi-step synthesis starting from malononitrile and trimethyl orthoacetate , followed by reactions with N,N-dimethylformamide dimethyl acetal and chlorinating agents , and finally bromination .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include , , and .
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminonicotinonitriles , while oxidation can produce carboxylic acids .
Scientific Research Applications
4-Bromo-2-chloronicotinonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloropyridine
- 4-Bromo-2-chloronicotinic acid
- 4-Bromo-2-chloro-5-methylpyridine
- 4-Bromo-2-chloro-6-methoxypyridine
Uniqueness
4-Bromo-2-chloronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and chlorine atoms allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Biological Activity
4-Bromo-2-chloronicotinonitrile is an organic compound belonging to the class of halogenated pyridines. Its structure features both bromine and chlorine substituents on the pyridine ring, along with a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C6H3BrClN2
- Molecular Weight : Approximately 217.45 g/mol
- CAS Number : 1805210-07-4
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. The following sections summarize key findings regarding its antimicrobial and anticancer properties, as well as its interaction with metabolic pathways.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have yielded promising results. The compound has shown activity against various cancer cell lines, including breast and lung cancer cells. Its mechanism may involve apoptosis induction and inhibition of cell proliferation.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 15 | |
A549 (Lung) | 20 | |
HeLa (Cervical) | 25 |
Interaction with Metabolic Pathways
Research has indicated that this compound interacts with cytochrome P450 enzymes, particularly as a CYP1A2 inhibitor. This interaction suggests potential implications for drug metabolism and pharmacokinetics, as it may influence the bioavailability and efficacy of co-administered drugs.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, a study focused on a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages, indicating the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAHFQLANUWCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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